(2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile
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Overview
Description
(2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a trifluoromethyl group, and a phenoxyphenylamino group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile typically involves multi-step organic reactionsThe final step involves the formation of the enenitrile moiety under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification processes such as recrystallization and chromatography are employed to obtain the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The phenoxyphenylamino group may interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar structural motif but different functional groups and applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness: (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its trifluoromethyl group, in particular, is less common and contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O3S/c23-22(24,25)16-5-4-6-19(13-16)30-18-11-9-17(10-12-18)27-15-21(14-26)31(28,29)20-7-2-1-3-8-20/h1-13,15,27H/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUQORXQLGSTTG-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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